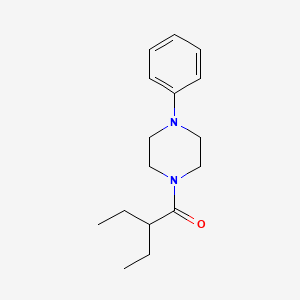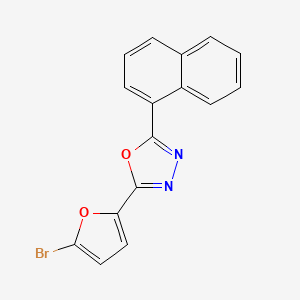
2-(biphenyl-4-yloxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yloxy-2-methylindole-1-ethanone , is a synthetic organic compound. Its chemical formula is C24H21NO2. Let’s break down its structure:
Structure:
!Compound Structure
This compound features a biphenyl group (connected via an ether linkage) and an indole moiety. The biphenyl-4-yloxy substituent adds aromaticity and rigidity to the molecule.
Métodos De Preparación
Synthetic Routes:
Friedel-Crafts Acylation:
One-Pot Synthesis:
Industrial Production:
Industrial-scale production typically employs the Friedel-Crafts acylation method due to its efficiency and scalability.
Análisis De Reacciones Químicas
Oxidation: The ketone group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone yields the alcohol derivative.
Substitution: The biphenyl-4-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents: Acetyl chloride, Lewis acids (e.g., AlCl), reducing agents (e.g., NaBH).
Major Products: The acylated indole derivatives and their reduced forms.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of oncology.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Industry: Used in the synthesis of other complex molecules.
Mecanismo De Acción
The exact mechanism remains an active area of research. potential targets include cellular receptors, enzymes, or signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds: Other indole-based compounds, such as 2-methylindole and biphenyl derivatives.
Uniqueness: The combination of biphenyl and indole moieties sets this compound apart, offering diverse chemical properties.
Remember that further studies are needed to fully elucidate its biological effects and applications
Propiedades
Fórmula molecular |
C23H21NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C23H21NO2/c1-17-15-20-9-5-6-10-22(20)24(17)23(25)16-26-21-13-11-19(12-14-21)18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3 |
Clave InChI |
QOTKJFSQSYZHAS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)



![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10978468.png)
![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
![3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978492.png)
![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10978498.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)

![Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B10978523.png)